molecular formula C8H17NO2 B1258417 HMBOA hexose

HMBOA hexose

Cat. No.: B1258417
M. Wt: 159.23 g/mol
InChI Key: REWYJJRDEOKNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valine betaine is a valine derivative.

Scientific Research Applications

Efficient Conversion of Glucose to 5-Hydroxymethylfurfural (HMF)

One pivotal area of research is the conversion of biomass-derived hexose into 5-hydroxymethylfurfural (HMF), an important platform molecule for biofuels and chemicals. Zhu et al. (2020) emphasize the complexity of hexose reaction networks, highlighting the need for selective synthesis processes in biorefinery applications. The study provides insights into optimizing the reaction network towards HMF by developing multifunctional catalysts and leveraging solvent effects (Zhu et al., 2020).

Renewable Routes to Chemicals and Fuels

Caes et al. (2015) discuss the transformation of hexose carbohydrates to HMF, showcasing its role as a nexus for accessing liquid fuels and chemicals. The study outlines methods for converting fructose, glucose, and lignocellulosic biomass into HMF at an industrial scale, underscoring the technological advancements and challenges in commercializing these processes (Caes et al., 2015).

Role of Hexose Monophosphate Shunt

Akram et al. (2019) explore the hexose monophosphate (HMP) shunt, a crucial metabolic pathway for maintaining carbon homeostasis. The study elucidates the significance of the HMP shunt in producing intermediates for nucleotides, DNA, RNA, and amino acids synthesis, highlighting its potential as a therapeutic target for cancer treatments (Akram et al., 2019).

Hydroxymethylfurfural Production from Bioresources

Teong et al. (2014) review the history and progress of HMF production, identifying it as one of the most promising platform molecules derivable from hexose dehydration. This comprehensive overview discusses milestones, challenges, and opportunities in HMF production, proposing future directions for making this process cost-efficient and suitable for industrial scale (Teong et al., 2014).

Synthesis of L-Hexoses and Related Biomolecules

Zulueta et al. (2013) focus on the chemical synthesis of L-hexoses, emphasizing their importance in understanding biological processes and developing therapeutic applications. The review highlights efficient routes for acquiring L-hexoses and their derivatives, using commercially abundant sugars as starting materials (Zulueta et al., 2013).

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-methyl-2-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C8H17NO2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3

InChI Key

REWYJJRDEOKNBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)[O-])[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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